molecular formula C54H103NO13 B6594395 N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine CAS No. 105087-85-2

N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine

Cat. No.: B6594395
CAS No.: 105087-85-2
M. Wt: 974.4 g/mol
InChI Key: KDEYEEYMIPNKIJ-OGIIFMLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine is a complex sphingolipid compound. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell signaling and structural integrity of cell membranes. This particular compound is characterized by its long fatty acyl chain, which is tetracosanoyl (24 carbons), and a lactosyl group attached to a sphingoid base. It is associated with various biological functions and has been implicated in metabolic pathways related to sphingolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine typically involves the following steps:

    Sphingoid Base Preparation: The sphingoid base is synthesized through a series of reactions starting from simple precursors like serine and palmitoyl-CoA.

    Acylation: The sphingoid base is then acylated with tetracosanoic acid (lignoceric acid) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Glycosylation: The lactosyl group is introduced through glycosylation reactions using lactose donors and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable production. The use of automated synthesis platforms can enhance the reproducibility and yield of the compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sphingoid base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the fatty acyl chain or the sphingoid base.

    Substitution: this compound can participate in substitution reactions, especially at the hydroxyl groups of the lactosyl moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Acidic or basic catalysts, depending on the nature of the substituent being introduced.

Major Products: The major products of these reactions include oxidized sphingolipids, reduced derivatives, and substituted lactosyl-sphingolipids .

Scientific Research Applications

N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine involves its interaction with cellular membranes and signaling proteins. It can modulate membrane fluidity and organization, influencing the activity of membrane-bound receptors and enzymes. The compound also acts as a second messenger in various signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

    N-(docosanoyl)-sphing-4-enine: Another long-chain ceramide with a 22-carbon fatty acyl chain.

    N-(hexadecanoyl)-sphing-4-enine: A ceramide with a 16-carbon fatty acyl chain.

Comparison: N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine is unique due to its longer fatty acyl chain, which imparts distinct biophysical properties and biological activities. The longer chain length enhances its ability to interact with and stabilize lipid rafts in cellular membranes, making it more effective in modulating membrane-associated processes .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H103NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-46(59)55-42(43(58)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)41-65-53-51(64)49(62)52(45(40-57)67-53)68-54-50(63)48(61)47(60)44(39-56)66-54/h35,37,42-45,47-54,56-58,60-64H,3-34,36,38-41H2,1-2H3,(H,55,59)/b37-35+/t42-,43+,44+,45+,47-,48-,49+,50+,51+,52+,53+,54-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEYEEYMIPNKIJ-OGIIFMLESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H103NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

974.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LacCer(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

105087-85-2
Record name LacCer(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine
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N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine
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N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine
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N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine
Reactant of Route 5
N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine
Reactant of Route 6
N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine

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